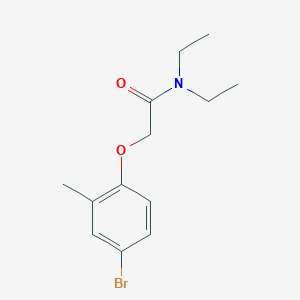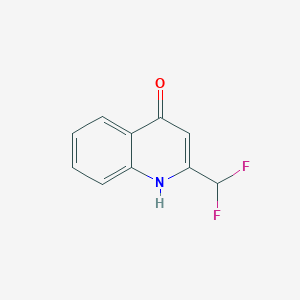
2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a dimethylaminomethyl group attached to the second position of the ring. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions of amino acids or their derivatives.
Introduction of Dimethylaminomethyl Group: The dimethylaminomethyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino group.
Attachment of Ethylamine: The ethylamine group is added through amination reactions, where an amine group is introduced to the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure high yield and purity. The production process is optimized to minimize by-products and ensure the safety of the workers and the environment.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrrolidinone derivatives.
Reduction Products: Reduction can produce amines with reduced functional groups.
Substitution Products: Substitution reactions can yield various substituted pyrrolidines and amines.
Aplicaciones Científicas De Investigación
2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mecanismo De Acción
The mechanism by which 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, modulate enzyme activity, or interfere with signaling pathways. The exact mechanism depends on the specific application and the biological system in which it is studied.
Comparación Con Compuestos Similares
2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol: This compound differs by having an ethanol group instead of an ethylamine group.
N-Methylpyrrolidine: This compound has a simpler structure with a single methyl group attached to the pyrrolidine ring.
Pyrrolidine derivatives: Various other pyrrolidine derivatives with different substituents and functional groups.
Propiedades
IUPAC Name |
2-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)8-9-4-3-6-12(9)7-5-10/h9H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBJGTLWOWQTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














